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Compound of Interest

Compound Name:
2-Methyl-2H-indazole-7-

carboxaldehyde

Cat. No.: B1529198 Get Quote

The indazole nucleus, a bicyclic heteroaromatic system, is a privileged scaffold in modern

medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for indole

allow it to form critical hydrogen bond interactions within the active sites of various protein

targets.[1][2] Among the various functionalized indazoles, 2-Methyl-2H-indazole-7-
carboxaldehyde has emerged as a highly valuable and versatile building block for the

synthesis of complex molecular architectures, particularly in the development of targeted

therapeutics.

This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and

applications of 2-Methyl-2H-indazole-7-carboxaldehyde (CAS 1337880-42-8). It is intended

for researchers, medicinal chemists, and drug development professionals who require a

comprehensive understanding of this key intermediate to leverage its full potential in their

synthetic campaigns. The narrative emphasizes the causality behind experimental choices and

provides field-proven insights grounded in authoritative references.

Core Physicochemical and Structural Properties
2-Methyl-2H-indazole-7-carboxaldehyde is a white to off-white crystalline solid under

standard conditions. Its structural uniqueness stems from the N2-alkylation of the indazole ring,

a less thermodynamically stable tautomer compared to the N1-substituted counterpart, which

often imparts distinct biological activities and physicochemical properties.[2][3] The presence of
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the aldehyde group at the 7-position provides a reactive handle for a multitude of chemical

transformations, making it a cornerstone intermediate.

Molecular Structure
The structural arrangement of 2-Methyl-2H-indazole-7-carboxaldehyde is fundamental to its

reactivity. The methyl group at the N2 position directs the regiochemistry of subsequent

reactions and influences the overall conformation of the molecule.

Caption: Chemical structure of 2-Methyl-2H-indazole-7-carboxaldehyde.

Summary of Physicochemical Data
The following table summarizes the key quantitative properties of the compound, compiled from

various chemical suppliers and databases.

Property Value Source(s)

CAS Number 1337880-42-8 [4][5]

Molecular Formula C₉H₈N₂O [4][5]

Molecular Weight 160.17 g/mol [5]

Appearance
White to off-white crystalline

solid

Melting Point 175 - 178 °C

Solubility
Good in acetonitrile; Moderate

in methanol

Topological Polar Surface Area 34.9 Å² [5]

SMILES
CN1C=C2C=CC=C(C2=N1)C=

O
[4]

InChI Key
OFXOSZMXWWAOIA-

UHFFFAOYSA-N
[5]

Synthesis and Manufacturing
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The synthesis of 2-substituted-2H-indazoles requires careful regioselective control. General

methodologies often involve multi-component reactions or reductive cyclizations.[2][6] A robust

and scalable synthesis of 2-Methyl-2H-indazole-7-carboxaldehyde can be conceptualized

through a copper-catalyzed one-pot, three-component reaction, which is known for its high

tolerance of various functional groups.[6]

Proposed Synthetic Pathway
This pathway leverages commercially available starting materials and a well-established

catalytic system to achieve the target molecule efficiently. The choice of a copper catalyst is

critical as it facilitates both the crucial C-N and N-N bond formations in a single pot.[6]

2-Bromo-3-methylbenzaldehyde +
Methylamine +
Sodium Azide

In situ formation of
N-N and C-N bonds

Cu₂O (cat.), PEG-300
Heat 2-Methyl-2H-indazole-7-carboxaldehydeIntramolecular Cyclization

Click to download full resolution via product page

Caption: Proposed copper-catalyzed synthesis of 2-Methyl-2H-indazole-7-carboxaldehyde.

Detailed Experimental Protocol
This protocol is a representative methodology based on established literature for similar

transformations.[6] Note: This procedure should be performed by qualified personnel in a

controlled laboratory setting with appropriate personal protective equipment.

Objective: To synthesize 2-Methyl-2H-indazole-7-carboxaldehyde.

Materials:

2-Bromo-3-methylbenzaldehyde (1.0 eq)

Methylamine (40% in H₂O, 1.2 eq)

Sodium Azide (NaN₃, 1.5 eq)

Copper(I) oxide (Cu₂O, 0.1 eq)
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Polyethylene glycol (PEG-300)

Ethyl acetate (EtOAc)

Brine solution

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and

reflux condenser, add 2-bromo-3-methylbenzaldehyde (1.0 eq), copper(I) oxide (0.1 eq), and

sodium azide (1.5 eq).

Solvent and Reagent Addition: Add PEG-300 as the solvent to create a stirrable slurry. Add

methylamine solution (1.2 eq) dropwise to the mixture at room temperature.

Rationale: PEG-300 is chosen as a green, recyclable solvent that effectively facilitates the

copper-catalyzed reaction. The dropwise addition of methylamine controls the initial

exotherm.

Reaction Execution: Heat the reaction mixture to 110-120 °C and stir vigorously for 12-18

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting

material is consumed.

Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the

product with ethyl acetate (3 x 50 mL).

Rationale: The aqueous work-up removes the PEG-300 solvent and inorganic salts. Ethyl

acetate is a suitable solvent for extracting the moderately polar product.

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter,

and concentrate under reduced pressure. The resulting crude product can be purified by

column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield

pure 2-Methyl-2H-indazole-7-carboxaldehyde.
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Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR,

Mass Spectrometry, and melting point analysis.

Chemical Reactivity and Strategic Applications
The synthetic utility of 2-Methyl-2H-indazole-7-carboxaldehyde is primarily driven by the

reactivity of its aldehyde functional group. This allows for its elaboration into a wide array of

more complex structures, making it a cornerstone in fragment-based drug discovery and lead

optimization.

Key Transformations
The aldehyde moiety is an electrophilic center that readily participates in several fundamental

organic reactions:

Reductive Amination: A powerful method for generating diverse amine libraries for high-

throughput screening. The aldehyde is condensed with a primary or secondary amine to form

an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to the

corresponding amine.

Wittig and Horner-Wadsworth-Emmons Reactions: Provides access to alkene-containing

indazole derivatives.

Condensation Reactions: Can undergo Knoevenagel or aldol condensations to form α,β-

unsaturated systems.

Oxidation/Reduction: The aldehyde can be oxidized to the corresponding 2-methyl-2H-

indazole-7-carboxylic acid or reduced to the 7-hydroxymethyl derivative, providing alternative

functional handles.[7]
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2-Methyl-2H-indazole-
7-carboxaldehyde

Substituted Amine Derivative

1. Condensation

Primary Amine (R-NH₂) Reducing Agent
(e.g., NaBH(OAc)₃)

2. In situ Reduction

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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